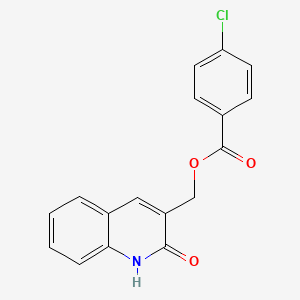

(2-hydroxyquinolin-3-yl)methyl 4-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-hydroxyquinolin-3-yl)methyl 4-chlorobenzoate” is a chemical compound that belongs to the class of quinoline derivatives . Quinoline derivatives are known for their broad applications in medicinal chemistry and drug discovery .

Synthesis Analysis

The compound was synthesized using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .Molecular Structure Analysis

The molecular structure of “this compound” was characterized using spectroscopic, spectrometric, and thermal analyses . These analyses enabled a comprehensive understanding of its molecular structure and thermal properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a triethylamine-mediated O-acylation reaction . This reaction is known for its clean profile and straightforward procedure .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were analyzed using spectroscopic, spectrometric, and thermal analyses . These analyses provided a comprehensive understanding of its molecular structure and thermal properties .Direcciones Futuras

The future directions for the research on “(2-hydroxyquinolin-3-yl)methyl 4-chlorobenzoate” could involve further exploration of its potential applications in medicinal chemistry and drug discovery . More studies could also be conducted to understand its mechanism of action and to optimize its synthesis process .

Mecanismo De Acción

Target of Action

It’s known that quinoline derivatives have a broad range of biological activities and are valuable in drug research and development . They are often involved in interactions with key receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, often involving the formation of hydrogen bonds and π-π stacking interactions .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their role as inhibitors of key enzymes or receptors .

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Quinoline derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their inhibitory activity against key enzymes or receptors .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of quinoline derivatives .

Propiedades

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c18-14-7-5-11(6-8-14)17(21)22-10-13-9-12-3-1-2-4-15(12)19-16(13)20/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNMDPYBOYWTAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7707897.png)

![4-[(E)-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}formamido)imino]methyl]benzoic acid](/img/structure/B7707902.png)

![Ethyl 4-(2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate](/img/structure/B7707933.png)

![2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7707952.png)

![3-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707953.png)

![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)